Enhanced Lipophilicity for Improved Membrane Permeability Compared to Unsubstituted Core
The presence of a phenyl substituent at the 5-position of the 1,2,4-oxadiazole-3-carboxylic acid core significantly increases its lipophilicity. The target compound has a calculated XLogP3 of 2.2, representing a substantial increase over the unsubstituted 1,2,4-oxadiazole-3-carboxylic acid core (XLogP3 = -0.8 ). This property is a key determinant for passive membrane permeability and oral bioavailability in drug development .
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1,2,4-Oxadiazole-3-carboxylic acid core |
| Quantified Difference | XLogP3 increase of 3.0 units |
| Conditions | In silico calculation |
Why This Matters
This quantifiable difference in lipophilicity suggests that derivatives of the target compound are more likely to possess favorable membrane permeability and oral bioavailability, a critical factor in the selection of a starting material for drug discovery programs.
- [1] PubChem. (2025). Compound Summary for CID 21807087, 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/21807087. View Source
- [2] Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry, 67(12), 10211-10232. https://doi.org/10.1021/acs.jmedchem.4c00534 View Source
